
5-Hydroxy-3-sulfanylpentan-2-one
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Overview
Description
Flunixin-d3 is a deuterated form of flunixin, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. It is primarily employed for its analgesic, anti-inflammatory, and antipyretic properties in animals such as pigs, cattle, and horses . The deuterated form, Flunixin-d3, is often used as an internal standard in analytical chemistry to quantify flunixin levels in various biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flunixin-d3 involves the incorporation of deuterium atoms into the flunixin molecule. One common method is the catalytic hydrogenation of flunixin in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in the deuterated compound .
Industrial Production Methods: Industrial production of Flunixin-d3 typically follows the same synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is crucial for achieving the desired deuteration level .
Chemical Reactions Analysis
Types of Reactions: Flunixin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Flunixin-d3 can be oxidized to form hydroxylated metabolites.
Reduction: The nitro group in the flunixin structure can be reduced under specific conditions.
Substitution: The aromatic ring in Flunixin-d3 can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Hydroxylated derivatives of Flunixin-d3.
Reduction: Amino derivatives of Flunixin-d3.
Substitution: Halogenated or nitrated derivatives of Flunixin-d3.
Scientific Research Applications
Flunixin-d3 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of flunixin in biological samples.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of flunixin in animals.
Veterinary Medicine: Employed in research to understand the pharmacodynamics and therapeutic efficacy of flunixin.
Toxicology: Used in studies to monitor and control flunixin residues in food-producing animals.
Mechanism of Action
Flunixin-d3, like flunixin, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the formation of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade .
Comparison with Similar Compounds
Flunixin: The non-deuterated form of Flunixin-d3.
Ketoprofen: Another NSAID used in veterinary medicine with similar anti-inflammatory properties.
Carprofen: An NSAID used for pain relief in animals, similar in action to flunixin.
Uniqueness of Flunixin-d3: The primary uniqueness of Flunixin-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and residue analysis research .
Properties
IUPAC Name |
5-hydroxy-3-sulfanylpentan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIYSLIPXPVYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCO)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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